Ácido 2-(5-bromo-6-metoxinaftalen-2-il)propanoico

Descripción general

Descripción

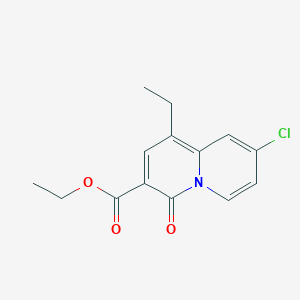

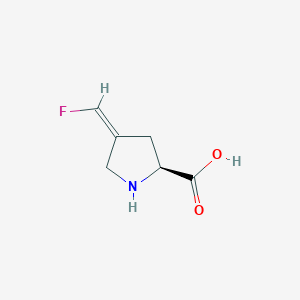

2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also known as Naproxen Impurity C, is a member of naphthalenes . It is a pharmaceutical impurity standard with the empirical formula C14H13BrO3 .

Synthesis Analysis

The synthesis of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid has been described in the literature. A simple, clean, and environmentally benign route to the enantioselective synthesis of this compound has been reported using Preyssler heteropolyacid, H14[NaP5W30O110], as a green and reusable catalyst in water and in the presence of 1-(6-methoxynaphthalen-2-yl)propan-1-one and D-mannitol .

Molecular Structure Analysis

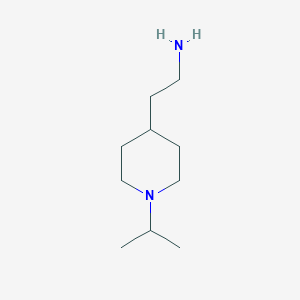

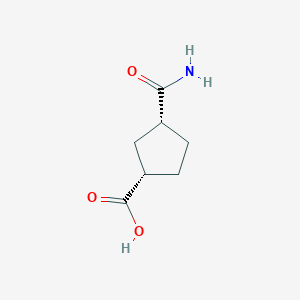

The molecular structure of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid can be represented by the following canonical SMILES: CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O . The exact mass of the molecule is 308.00481 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid include a molecular weight of 309.15 g/mol, a computed XLogP3-AA value of 3.9, one hydrogen bond donor count, three hydrogen bond acceptor counts, and three rotatable bond counts .

Aplicaciones Científicas De Investigación

Estándar de impureza farmacéutica

Este compuesto se utiliza como estándar de impureza farmacéutica . También se conoce como Impureza C del Naproxeno . Esto significa que se utiliza en la industria farmacéutica para garantizar la pureza y calidad del fármaco Naproxeno.

Síntesis de Nabumetone

El ácido 2-(5-bromo-6-metoxinaftalen-2-il)propanoico se utiliza en la síntesis de Nabumetone . Nabumetone es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza para tratar el dolor o la inflamación causados por la artritis.

Inhibición de Cdc42 y Rac1

El enantiómero ® de este compuesto, l-Naproxeno, puede inhibir Cdc42 y Rac1 . Estas son proteínas involucradas en la señalización y regulación celular. Esta inhibición tiene una actividad antitumoral potencial .

Preparación de inhibidores de arilamida

El ácido 6-metoxinaftalen-2-oico, un compuesto relacionado, se utiliza para la preparación de inhibidores de arilamida . Estos inhibidores se utilizan en la investigación de la integrasa del VIH-1, una enzima que permite que el virus integre su material genético en el ADN de la célula huésped.

Investigación sobre el sistema respiratorio

Este compuesto está clasificado como una sustancia que se dirige al sistema respiratorio . Esto significa que podría utilizarse en investigaciones relacionadas con enfermedades o afecciones respiratorias.

Estudios de impacto ambiental

Dada su clasificación como sustancia Acuática Crónica 2 , este compuesto podría utilizarse en estudios ambientales para comprender su impacto en la vida acuática y los ecosistemas.

Safety and Hazards

The safety and hazards associated with 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid include hazard statements such as H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation, H361fd - Suspected of damaging fertility or the unborn child, and H411 - Toxic to aquatic life with long-lasting effects .

Mecanismo De Acción

Target of Action

The primary target of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also known as Naproxen Impurity C , is the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid acts as an inhibitor of the COX enzymes . By binding to these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Propiedades

IUPAC Name |

2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRWXNBIQCMXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950307 | |

| Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27655-95-4 | |

| Record name | (±)-5-Bromonaproxen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27655-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-5-Bromo-6-methoxy-alpha-methylnaphthalene-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-5-bromo-6-methoxy-α-methylnaphthalene-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)

![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)